molecular formula C22H20FN5O2S2 B289478 N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

货号 B289478
分子量: 469.6 g/mol
InChI 键: SECJHZYRKYNZGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, also known as Dabrafenib, is a selective inhibitor of the BRAF protein kinase. It is used in the treatment of metastatic melanoma, a type of skin cancer that has spread to other parts of the body. Dabrafenib is a promising drug in the field of cancer research due to its specific targeting of BRAF mutations, which are present in approximately 50% of melanoma cases.

作用机制

N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide selectively inhibits the activity of the BRAF protein kinase, which is involved in the MAPK signaling pathway. This pathway regulates cell proliferation, differentiation, and survival. BRAF mutations result in constitutive activation of the MAPK pathway, leading to uncontrolled cell growth and division. By inhibiting BRAF activity, N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide can block the growth and survival of cancer cells with BRAF mutations.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in BRAF-mutant melanoma cells. It also inhibits the production of cytokines and chemokines that promote tumor growth and metastasis. In addition, N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide can reduce the expression of genes involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.

实验室实验的优点和局限性

N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a highly specific inhibitor of BRAF, which makes it an ideal tool for studying the role of BRAF mutations in cancer development and progression. However, its effectiveness is limited to cancers with BRAF mutations, which represent only a subset of melanoma cases. Additionally, the development of resistance to N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a common problem in the clinic, which highlights the need for further research into combination therapies and alternative treatment strategies.

未来方向

Future research directions for N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide include investigating its potential use in combination with other drugs, such as immunotherapies, to enhance its therapeutic efficacy. Additionally, the development of more potent and selective BRAF inhibitors may overcome the problem of resistance to N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide. Finally, further investigation into the mechanisms of resistance to N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide may lead to the identification of new targets for drug development in melanoma and other cancers.

合成方法

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide involves several chemical reactions, including the condensation of 4,6-dimethyl-2-aminopyrimidine with 4-(4-fluoro-3-methylphenyl)-2-thiocyanatoacetamide to form the corresponding thiazole intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide to produce the final product, N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide.

科学研究应用

N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of metastatic melanoma. In a phase III clinical trial, N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide was shown to significantly improve progression-free survival and overall response rate in patients with BRAF-mutant melanoma compared to standard chemotherapy. N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has also been investigated in combination with other drugs, such as trametinib, to further enhance its therapeutic efficacy.

属性

分子式

C22H20FN5O2S2

分子量

469.6 g/mol

IUPAC 名称

N-(4,6-dimethylpyrimidin-2-yl)-4-[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C22H20FN5O2S2/c1-13-10-16(4-9-19(13)23)20-12-31-22(27-20)26-17-5-7-18(8-6-17)32(29,30)28-21-24-14(2)11-15(3)25-21/h4-12H,1-3H3,(H,26,27)(H,24,25,28)

InChI 键

SECJHZYRKYNZGB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)F)C)C

规范 SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)F)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。